Indeno[2,1-b]pyran, 3-ethyl-9-(1H-inden-2-yl)-2,4-dimethyl-
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Overview
Description
Indeno[2,1-b]pyran, 3-ethyl-9-(1H-inden-2-yl)-2,4-dimethyl- is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon.
Preparation Methods
The synthesis of Indeno[2,1-b]pyran, 3-ethyl-9-(1H-inden-2-yl)-2,4-dimethyl- typically involves multi-step organic reactions. One common synthetic route includes the condensation of indanone derivatives with suitable aldehydes under acidic or basic conditions, followed by cyclization and functional group modifications . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
Indeno[2,1-b]pyran, 3-ethyl-9-(1H-inden-2-yl)-2,4-dimethyl- undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of Indeno[2,1-b]pyran, 3-ethyl-9-(1H-inden-2-yl)-2,4-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Indeno[2,1-b]pyran, 3-ethyl-9-(1H-inden-2-yl)-2,4-dimethyl- can be compared with other similar compounds, such as:
Indeno[1,2-b]pyran derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Indeno[3a,4-b]oxiren-2-ol derivatives: These compounds have an oxirane ring fused to the indeno[2,1-b]pyran core, which can influence their reactivity and applications.
Indenoquinolines: These compounds contain a quinoline ring fused to the indeno[2,1-b]pyran core, resulting in distinct pharmacological activities.
By comparing these compounds, researchers can identify the unique features and advantages of Indeno[2,1-b]pyran, 3-ethyl-9-(1H-inden-2-yl)-2,4-dimethyl- for specific applications.
Properties
CAS No. |
62225-01-8 |
---|---|
Molecular Formula |
C25H22O |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-ethyl-9-(1H-inden-2-yl)-2,4-dimethylindeno[2,1-b]pyran |
InChI |
InChI=1S/C25H22O/c1-4-20-15(2)23-21-11-7-8-12-22(21)24(25(23)26-16(20)3)19-13-17-9-5-6-10-18(17)14-19/h5-13H,4,14H2,1-3H3 |
InChI Key |
SCKPAKSQDQMPLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC2=C(C3=CC=CC=C3C2=C1C)C4=CC5=CC=CC=C5C4)C |
Origin of Product |
United States |
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